molecular formula C13H11FN2O3 B6178817 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2468780-76-7

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No. B6178817
CAS RN: 2468780-76-7
M. Wt: 262.2
InChI Key:
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Description

“3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione” is a chemical compound with the molecular formula C13H11FN2O3 . It is a derivative of piperidinedione and isoindoline .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidinedione ring attached to an isoindoline ring via a single bond . The isoindoline ring has a fluoro substituent at the 5-position .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 547.2±50.0 °C and a predicted density of 1.461±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 10.65±0.40 .

Scientific Research Applications

Pharmaceutical Research: Antitumor Applications

This compound is structurally related to lenalidomide, a derivative of thalidomide known for its immunomodulatory and antitumor effects . It’s used in the treatment of multiple myeloma and 5q-deletion associated myelodysplastic syndrome (del (5q)-MDS) . The compound’s potential in pharmaceutical research lies in its ability to modulate the immune system and possibly exert antitumor effects, making it a candidate for further exploration in oncology.

Medicinal Chemistry: Therapeutic Potential

The core structure of this compound is similar to imidazole-containing compounds, which have a broad range of therapeutic activities . These activities include analgesic, antifungal, antihypertensive, and antitumor effects, among others . Research into this compound could expand the repertoire of imidazole analogs with potential medicinal applications.

Solar Cell Technology: Organic Photovoltaic Materials

Compounds with similar structures have been designed to enhance photovoltaic efficiencies in organic solar cells . The electronic properties of such compounds, including absorption values and re-organization energy, are crucial for their performance as non-fullerene acceptors in solar cells . This compound could be investigated for its suitability in solar cell applications, potentially contributing to the development of renewable energy technologies.

PROTAC Research: Targeted Protein Degradation

Analogous compounds have been utilized in PROTAC (proteolysis-targeting chimeras) research for the recruitment of CRBN protein . This suggests that 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be explored as a ligand in the design of new PROTAC molecules, which are emerging as a transformative therapeutic modality.

Electronics: Semiconducting Materials

Environmental Impact: Safety and Toxicity Assessment

The environmental impact of a compound is assessed through its safety profile, toxicity, and degradation potential. While specific data on the environmental impact of this compound is not detailed, related compounds like lenalidomide have safety and hazard classifications that could provide a preliminary understanding of the environmental considerations . Further research could focus on the compound’s stability, degradation products, and potential toxicity to ensure safe handling and disposal.

Future Directions

As a lenalidomide analog, this compound could be useful in PROTAC research . PROTACs (Proteolysis-Targeting Chimeras) are a new class of drugs that work by inducing the degradation of specific proteins, which could open up new possibilities in drug development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione' involves the reaction of 5-fluoro-1H-isoindole-1,3(2H)-dione with piperidine-2,6-dione in the presence of a suitable catalyst.", "Starting Materials": [ "5-fluoro-1H-isoindole-1,3(2H)-dione", "piperidine-2,6-dione" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1H-isoindole-1,3(2H)-dione (1.0 equiv) and piperidine-2,6-dione (1.2 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable catalyst such as triethylamine (TEA) or N,N-dimethylformamide (DMF) to the reaction mixture.", "Step 3: Heat the reaction mixture at a suitable temperature such as 100-120°C for a suitable time such as 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and dilute with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product '3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione' as a white solid." ] }

CAS RN

2468780-76-7

Product Name

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H11FN2O3

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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